molecular formula C9H9IN2 B8433837 2-Ethyl-3-iodopyrazolo[1,5-a]pyridine

2-Ethyl-3-iodopyrazolo[1,5-a]pyridine

Katalognummer B8433837
Molekulargewicht: 272.09 g/mol
InChI-Schlüssel: ODYSJLQUSNTOBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-3-iodopyrazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C9H9IN2 and its molecular weight is 272.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-3-iodopyrazolo[1,5-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-3-iodopyrazolo[1,5-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Produktname

2-Ethyl-3-iodopyrazolo[1,5-a]pyridine

Molekularformel

C9H9IN2

Molekulargewicht

272.09 g/mol

IUPAC-Name

2-ethyl-3-iodopyrazolo[1,5-a]pyridine

InChI

InChI=1S/C9H9IN2/c1-2-7-9(10)8-5-3-4-6-12(8)11-7/h3-6H,2H2,1H3

InChI-Schlüssel

ODYSJLQUSNTOBG-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NN2C=CC=CC2=C1I

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

N-Chlorosuccinimide (411 g, 3.08 mol) was gradually added to a mixture of 2-ethylpyrazolo[1,5-a]pyridine (360 g, 2.46 mol), ethyl acetate (3600 mL), water (1800 mL) and sodium iodide (480 g, 3.20 mol, 1.3 equivalents) over a period of 30 minutes while cooling with ice, and then the reaction mixture was stirred for 2 hours and 20 minutes at room temperature. After the reaction, water and ethyl acetate were added to the reaction mixture and extraction was performed with ethyl acetate. The organic extract was washed twice with 10% aqueous sodium thiosulfate, and then concentrated. Hexane was added to the residue, the mixture was heated to dissolution and the resulting solution was filtered to remove insoluble residue. After then washing the hexane solution with water, the hexane layer was concentrated, the residue was dissolved in ethyl acetate and the solvent was evaporated to afford 663 g of the title compound (98.9% yield).
Quantity
411 g
Type
reactant
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
480 g
Type
reactant
Reaction Step One
Name
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
3600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
98.9%

Synthesis routes and methods II

Procedure details

2-Ethylpyrazolo[1,5-a]pyridine (4.1 g, 22 mmol) was stirred in acetic acid (2.6 g, 18 mmol) and N-iodosuccinimide (8 g, 40 mmol) was added in portions over 5 hrs. The mixture was evaporated and purified on silica gel with ethyl acetate in hexanes (0-15%) to give the desired compound (4.5 g, 93%). LCMS for C9H10N2 (M+H)+: m/z=273.1. 1H NMR (300 MHz, DMSO-d6): δ 8.62 (m, 1H), 7.40 (m, 1H), 7.27 (m, 1H), 6.82 (m, 1H), 2.72 (m, 2H), 1.22 (m, 3H).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Yield
93%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a mixture of 2-ethylpyrazolo[1,5-a]pyridine (360 g, 2.46 mol), ethyl acetate (3600 mL), water (1800 mL) and sodium iodide (480 g, 3.20 mol, 1.3 equivalent) was added N-chlorosuccinimide (411 g, 3.08 mol) over a period of 30 minutes under cooling in an ice water bath, then, the reaction mixture was stirred at room temperature for 2 hours and 20 minutes. To the reaction mixture was added water and ethyl acetate, and the resulting mixture was extracted with ethyl acetate. The separated organic layer was washed twice with a 10% sodium thiosulfate aqueous solution, and concentrated under reduced pressure. To the resulting residue was added hexane, the residue was dissolved with heating. The hexane solution was filtrated to remove an insoluble substance. The hexane solution was washed with water, and concentrated under reduced pressure. Then, the resulting residue was dissolved in ethyl acetate, and the solvent was distilled off under reduced pressure, to obtain 663 g of a title compound (yield: 98.9%).
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
480 g
Type
reactant
Reaction Step One
Name
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
3600 mL
Type
solvent
Reaction Step One
Quantity
411 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
98.9%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.